![molecular formula C12H16O3 B12573737 (2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane CAS No. 195257-62-6](/img/structure/B12573737.png)
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane is a chemical compound with the molecular formula C12H16O3. It is an epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane typically involves the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperbenzoic acid (MCPBA). The reaction proceeds through a concerted mechanism where the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond of the alkene, forming the epoxide ring .
Industrial Production Methods
On an industrial scale, epoxides like this compound can be produced by catalytic oxidation of ethylene by air. This method is efficient and widely used for the production of various epoxides .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions are common for epoxides due to the ring strain. They can be catalyzed by acids, bases, or nucleophiles.
Substitution reactions: The epoxide ring can be opened by nucleophiles, leading to substitution products.
Reduction reactions: Epoxides can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid-catalyzed ring-opening: Typically uses acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Base-catalyzed ring-opening: Uses bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Nucleophilic ring-opening: Involves nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
β-Hydroxypropyl esters: Formed from the reaction of the epoxide with carboxylic acids.
Alcohols: Formed from the reduction of the epoxide ring.
Scientific Research Applications
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane involves the ring-opening reaction, which is typically catalyzed by acids, bases, or nucleophiles. The reaction proceeds through a nucleophilic attack on the electrophilic carbon atoms of the epoxide ring, leading to the formation of a more stable product. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler epoxide with the formula C2H4O, used widely in the production of ethylene glycol and other chemicals.
Propylene oxide: Another common epoxide with the formula C3H6O, used in the production of polyether polyols and other industrial chemicals.
Uniqueness
(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane is unique due to its specific structure, which includes a methoxyphenyl group.
Properties
CAS No. |
195257-62-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-2-[2-[(4-methoxyphenyl)methoxy]ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-4-2-10(3-5-11)8-14-7-6-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 |
InChI Key |
ZOTQIPMMMCLNGW-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC[C@@H]2CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


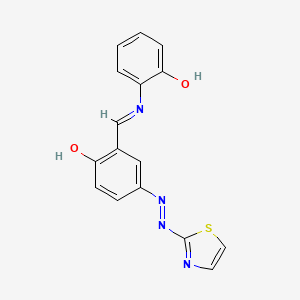
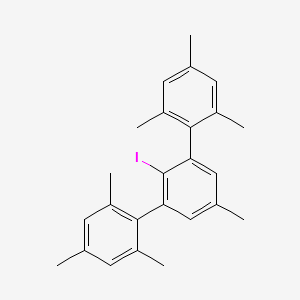
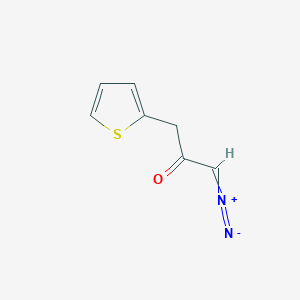
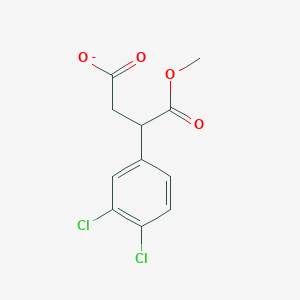
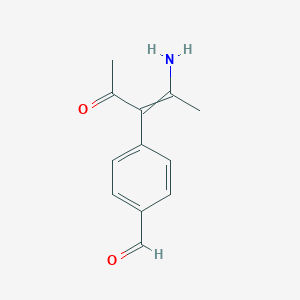
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)
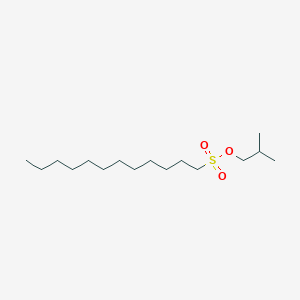

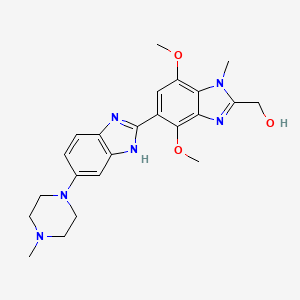
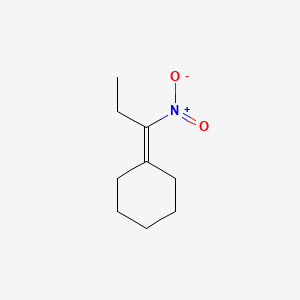


![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
